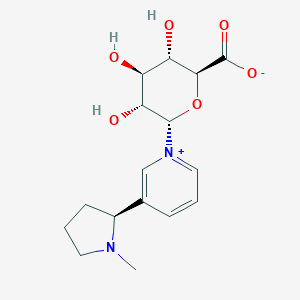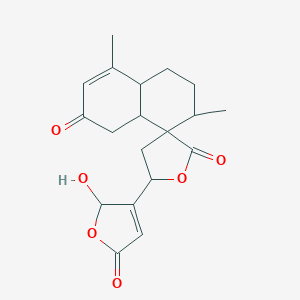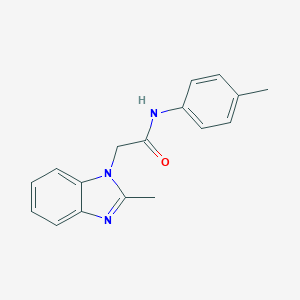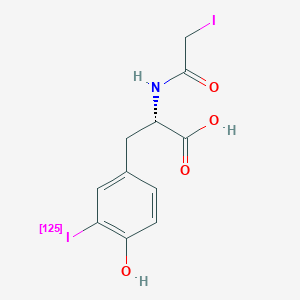![molecular formula C26H56NO4PS B233381 [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate CAS No. 153413-99-1](/img/structure/B233381.png)
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate, also known as HTMA-15, is a novel cationic surfactant that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate is based on its ability to interact with cell membranes and form micelles. This compound has a hydrophobic tail that interacts with the lipid bilayer of the cell membrane, while its hydrophilic head interacts with water molecules, forming micelles. This interaction facilitates the uptake of drugs or genes into cells, improving their efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that this compound can enhance the uptake of drugs and genes into cells, leading to improved efficacy. In vivo studies have shown that this compound can improve the bioavailability of drugs and reduce their toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate in lab experiments include its low toxicity, good biocompatibility, and ability to enhance the efficacy of drugs and genes. However, the limitations of using this compound include its high cost and complex synthesis method.
Zukünftige Richtungen
There are many future directions for research on [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate, including the development of new synthesis methods to reduce the cost and complexity of production, the optimization of its structure to improve its efficacy, and the exploration of its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a novel cationic surfactant that has shown great potential for various applications in biomedical and biotechnological fields. Its unique chemical structure and mechanism of action make it a promising candidate for drug delivery, gene therapy, and biocatalysis. Further research is needed to fully explore its potential and optimize its structure for various applications.
Synthesemethoden
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate is synthesized through a multi-step process that involves the reaction of hexadecyl mercaptan with 3-methoxy-1-propanol to form [(3S)-4-hexadecylsulfanyl-3-methoxybutyl] mercaptan, which is then reacted with 2-chloroethyl trimethylammonium chloride to form [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethanethiolate]. Finally, this compound is reacted with triethyl phosphite to form this compound.
Wissenschaftliche Forschungsanwendungen
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate has been extensively studied for its potential applications in various fields such as drug delivery, gene therapy, and biocatalysis. In drug delivery, this compound has been shown to enhance the efficacy of anticancer drugs by improving their solubility and stability. In gene therapy, this compound has been used as a transfection agent to deliver genes into cells. In biocatalysis, this compound has been used as a surfactant to improve the activity and stability of enzymes.
Eigenschaften
CAS-Nummer |
153413-99-1 |
|---|---|
Molekularformel |
C26H56NO4PS |
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C26H56NO4PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-25-26(30-5)20-23-32(28,29)31-22-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1 |
InChI-Schlüssel |
VFUBQYOCDHTENH-SANMLTNESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCSC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES |
CCCCCCCCCCCCCCCCSCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Synonyme |
2'-(trimethylammonio)-ethyl-4-(hexadecylthio)-3-methoxybutane phosphonate 2'-(trimethylammonio)-ethyl-4-(hexadecylthio)-3-methoxybutane phosphonate, (R)-isomer 2-TEHMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)









